molecular formula C14H11BrO B023886 3-Benzoylbenzyl bromide CAS No. 22071-24-5

3-Benzoylbenzyl bromide

Cat. No.: B023886
CAS No.: 22071-24-5
M. Wt: 275.14 g/mol
InChI Key: SZJQXQICJDHRJE-UHFFFAOYSA-N
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Description

3-(Bromomethyl)benzophenone is an organic compound with the molecular formula C14H11BrO It is a derivative of benzophenone, where a bromomethyl group is attached to the benzene ring

Scientific Research Applications

3-(Bromomethyl)benzophenone has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is employed in the production of polymers, dyes, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)benzophenone typically involves the bromination of benzophenone derivatives. One common method is the bromination of benzyl alcohol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective formation of the bromomethyl group.

Industrial Production Methods: Industrial production of 3-(Bromomethyl)benzophenone may involve large-scale bromination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)benzophenone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form benzophenone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed:

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and hydrocarbons.

Comparison with Similar Compounds

  • 4-(Bromomethyl)benzophenone
  • 2-(Bromomethyl)benzophenone
  • Benzyl bromide
  • Benzophenone

Comparison: 3-(Bromomethyl)benzophenone is unique due to the specific positioning of the bromomethyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to benzyl bromide, it has an additional carbonyl group, enhancing its versatility in chemical synthesis. The presence of the bromomethyl group distinguishes it from benzophenone, providing additional sites for chemical modification.

Properties

IUPAC Name

[3-(bromomethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJQXQICJDHRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176564
Record name 3-(Bromomethyl)benzophenone
Source EPA DSSTox
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Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22071-24-5
Record name 3-Benzoylbenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22071-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)benzophenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Bromomethyl)benzophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(bromomethyl)benzophenone
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Synthesis routes and methods I

Procedure details

To a 1000 mL RB flask fitted with magnetic stirrer, was charged with 375 mL of CCl4. The solvent was cooled to 0° C. and to the stirred solvent was added phenyl-m-tolyl-methanone (15.0 g, 76.45 mmol) followed by the addition of bromine (24.43 g, 152.9 mmol) at 0° C. and the mixture was allowed to stir at the same temperature for 30 minutes. The resulting solution was refluxed at 80° C. for 24 h. After completion of the reaction (reaction monitored by TLC), RM was cooled to 10° C. and quenched with the addition of solid sodium bicarbonate (15 g, 178.57 mmol). The organic layer was washed with saturated sodium bicarbonate solution (300 mL×2) and saturated brine solution (300 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure to get the product as a white solid (6.8 g, Yield: 32.3%): 1H NMR (300 MHz, CDCl3): δ 7.74-7.76 (m, 2H), 7.71-7.72 (t, 2H), 7.51-7.67 (m, 2H), 7.40-7.45 (m, 3H), 4.46 (s, 2H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
24.43 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
375 mL
Type
solvent
Reaction Step Four
Yield
32.3%

Synthesis routes and methods II

Procedure details

A mixture of 32 g of 3-methyl-benzophenone (process of Ador et al, Berichte, Vol. 12, p. 2299), 96 ml of carbon tetrachloride, 26 g of N-bromosuccinimide and 100mg of benzoyl peroxide was refluxed for one hour and after the addition of another 100mg of benzoyl peroxide, the mixture was refluxed for 1 hour. Another 100 mg of benzoyl peroxide were added and reflux was maintained for 11/2 hours. Another 100 mg of benzoyl peroxide were added and reflux was maintained with stirring for 11/2 hours. The mixture was cooled, filtered and the filtrate was distilled to dryness under reduced pressure to obtain 46 g of 3-bromomethyl-benzophenone which was used as is for the next step.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
96 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

Commercially available 3-methylbenzophenone (4.00 g, 20.4 mmol) was dissolved in carbon tetrachloride (100 mL), and N-bromosuccinimide (4.71 g, 26.5 mmol) and 2,2′-azobisisobutyronitrile (1.00 g, 6.09 mmol) was added to the solution, followed by stirring at 75° C. for 6.5 hours. After the reaction mixture was cooled, the precipitates were filterd out. The filtrate was combined and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:20) to obtain 3-bromomethylbenzophenone (4.31 g, yield 77%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.71 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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